

# comparative pharmacokinetics cefotaxime metabolite children adults

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## Compound Focus: Desacetylcefotaxime

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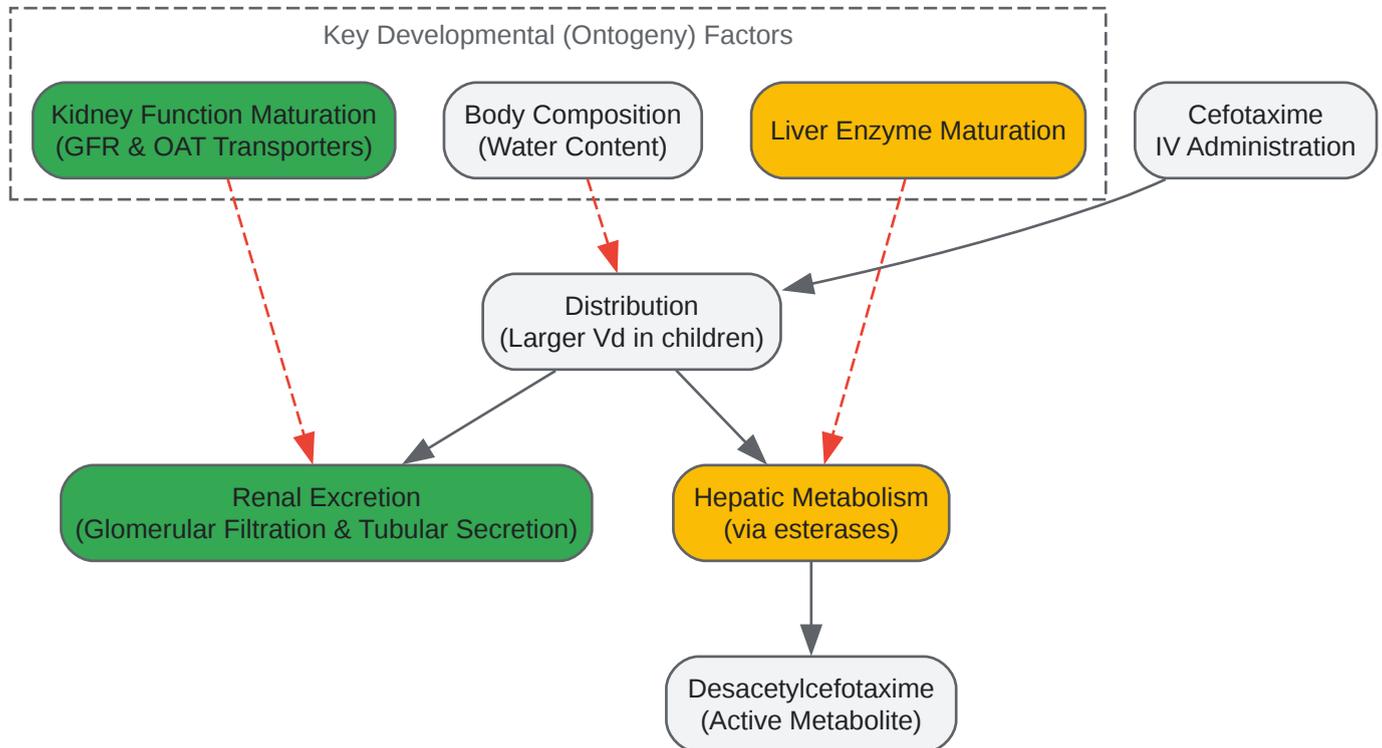
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## Comparative Pharmacokinetics of Cefotaxime

Parameter	Neonates (Preterm & Term)	Infants & Children	Adults
Elimination Half-life (Cefotaxime)	2 - 6 hours [1] [2]	~1 hour [3]	~1 hour [4] [1]
Elimination Half-life (Desacetylcefotaxime)	Longer than parent drug [2]	Information not specified in search results	Information not specified in search results
Clearance (CL)	Lower; increases with Postmenstrual Age (PMA) and Postnatal Age (PNA) [5] [1]	Higher than adults; increases with body weight [6]	~11.1 L/h (typical ICU patient) [4]
Volume of Distribution (Vd)	Larger (L/kg) [1]	Larger (L/kg) [6]	~5.1 L (central volume) [4]
Protein Binding (Unbound fraction)	Assumed ~40% (60% unbound) [6]	Assumed ~40% (60% unbound) [6]	Assumed ~40% (60% unbound) [6]

Parameter	Neonates (Preterm & Term)	Infants & Children	Adults
<b>Renal Excretion (Unchanged drug)</b>	~50-60% [1]	~50-60% [1]	~50-60% [4] [1]
<b>Metabolic Pathway</b>	Hepatic esterases to desacetylcefotaxime [1]	Hepatic esterases to desacetylcefotaxime [1]	Hepatic esterases to desacetylcefotaxime [4] [1]
<b>Key Covariates Influencing PK</b>	Postmenstrual Age (PMA), Postnatal Age (PNA), Current Weight [5]	Body Weight, Serum Creatinine, Estimated Glomerular Filtration Rate (eGFR) [6]	Estimated Creatinine Clearance (eCLcr) [4]

The metabolic pathway and key developmental factors influencing the pharmacokinetics (PK) of cefotaxime are illustrated below.



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This diagram shows that cefotaxime is eliminated through two primary routes: hepatic metabolism and renal excretion. The **ongoing maturation of liver enzymes and kidney function**, along with differences in body composition, are the main reasons for the pharmacokinetic variations observed in children [1].

## Detailed Experimental Protocols

The comparative data is derived from advanced pharmacokinetic modeling studies. Here are the methodologies for the key studies cited.

### Population PK in Critically Ill Children (2022)

This study used a **non-linear mixed-effects modeling** approach [6].

- **Study Design & Subjects:** A prospective, single-center study included 52 critically ill children (age range 0.03–17.7 years). A total of 479 plasma concentrations were used for the analysis.
- **Dosing & Sampling:** Patients received intravenous cefotaxime (100–150 mg/kg/day). Blood samples were taken randomly throughout the dosing interval via indwelling arterial or central venous lines.
- **Bioanalysis:** Total cefotaxime plasma concentrations were quantified using a validated **liquid chromatography with tandem mass spectrometry (LC-MS/MS)** method.
- **Modeling:** A **two-compartment structural model** with interindividual variability was developed using NONMEM. Body weight was included as a significant covariate on both volume of distribution and clearance.

### Population PK in Adult ICU Patients (2021)

This study also employed a **population pharmacokinetic modeling** approach to characterize variability in adults [4].

- **Study Design & Subjects:** A prospective, multi-center study included 51 adult ICU patients. A total of 263 cefotaxime serum concentrations were analyzed.
- **Dosing & Sampling:** Patients received cefotaxime (1000–3000 mg, 2-6 times daily). Two blood samples (mid-interval and trough) were collected per dosing interval for up to three days.
- **Bioanalysis:** Total serum cefotaxime concentrations were determined using a validated **LC-MS/MS** method.

- **Modeling:** Data were best described by a **two-compartment model with linear elimination**. **Estimated creatinine clearance (eCLcr)**, calculated using the Cockcroft-Gault formula, was identified as a significant covariate explaining variability in drug clearance.

## Physiologically-Based Pharmacokinetic (PBPK) Modeling (2024)

This study used a mechanistic **PBPK modeling** approach to simulate drug disposition across ages [1].

- **Model Development:** A whole-body PBPK model was first developed and validated using known adult physiological parameters (organ sizes, blood flows, etc.) and drug-specific properties (e.g., binding, clearance pathways).
- **Pediatric Extrapolation:** The adult model was extrapolated to neonates and children by **scaling physiological parameters** based on age-dependent maturation functions for kidney glomerular filtration rate (GFR), transporter activity, and liver enzyme levels.
- **Model Verification & Simulation:** The predictive performance of the model was verified by comparing its simulations with real observed clinical pharmacokinetic data from preterm and term neonates. The verified model was then used to evaluate and optimize dosing regimens in these populations.

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